tert-ブチル 4-(4-フルオロフェニル)-4-ヒドロキシピペリジン-1-カルボキシレート

説明

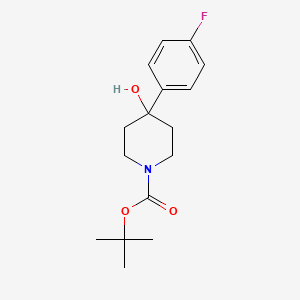

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

科学的研究の応用

Pharmacological Studies

Tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has been investigated for its potential as a multitarget drug. Research indicates that it may exhibit activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathology of Alzheimer's disease, where their inhibition could lead to reduced amyloid-beta aggregation and improved cognitive function .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. It was shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers in astrocyte cultures exposed to amyloid-beta 1-42, suggesting its potential role in mitigating neuroinflammation and neuronal death associated with Alzheimer's disease .

Synthesis and Structural Modifications

The synthetic pathways for tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate have been optimized to enhance yield and purity. Modifications in the synthesis process have led to more efficient production methods, making it more accessible for research purposes. The compound's structure allows for further derivatization, which can lead to the discovery of new analogs with improved biological activities .

Case Studies

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been reported to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Biochemical Pathways

The tert-butyl group, a component of this compound, has been found to be involved in various biosynthetic and biodegradation pathways .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. Common reagents used in these reactions include tert-butyl chloroformate and sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.

化学反応の分析

Types of Reactions

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

類似化合物との比較

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

- tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

- tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate

- tert-Butyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity and biological activity, highlighting the uniqueness of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.

生物活性

tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, a compound with the chemical formula CHFNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 239.29 g/mol

- CAS Number : 109384-19-2

- Molecular Structure :

Research indicates that tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate exhibits several biological activities:

- Inhibition of Enzymatic Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

In Vitro Studies

A study assessed the protective effects of the compound on astrocytes treated with Aβ1-42. Key findings include:

- Cell Viability : The compound maintained 100% cell viability at concentrations of 100 μM.

- Cytotoxicity Reduction : When administered alongside Aβ1-42, it improved cell viability from 43.78% to 62.98% compared to controls .

In Vivo Studies

In an animal model, the compound was tested for its efficacy in reducing oxidative stress induced by scopolamine:

- Malondialdehyde (MDA) Levels : Significant reductions in MDA levels were observed, indicating decreased lipid peroxidation.

- Glutathione (GSH) Levels : GSH levels were also measured, showing a trend towards normalization compared to scopolamine-treated controls .

Case Studies

A notable case involved the use of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate in a clinical setting for patients with cognitive decline. Patients exhibited improvements in cognitive function scores after treatment, suggesting that this compound may have practical applications in managing symptoms of AD .

Comparative Analysis

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| Tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | Inhibits β-secretase and acetylcholinesterase | Improved astrocyte viability; reduced inflammatory cytokines |

| Galantamine | Acetylcholinesterase inhibitor | Established efficacy in AD treatment |

| Donepezil | Acetylcholinesterase inhibitor | Widely used for symptomatic treatment of AD |

特性

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOXKNVRSSVPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678145 | |

| Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553631-05-3 | |

| Record name | tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。